N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that features both thiazole and benzothiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.
Preparation Methods
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring followed by the introduction of the benzothiazole moiety. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors to scale up the process efficiently .
Chemical Reactions Analysis
N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The thiazole and benzothiazole rings can interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide can be compared with other similar compounds, such as:
- N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyanoacetamide
- N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloroisonicotinamide These compounds share the thiazole ring but differ in their additional functional groups, leading to variations in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific combination of thiazole and benzothiazole rings, which confer distinct electronic properties and potential applications .
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-15(2,3)12-7-20-14(17-12)18-13(19)9-4-5-10-11(6-9)21-8-16-10/h4-8H,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLHBJUNIODJRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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